(4-Ethyl-2-methylquinolin-3-yl)methanol

Lipophilicity Drug-likeness Permeability

Generic quinoline-3-methanols fail to deliver the steric and electronic profile required for epigenetic inhibitor SAR. This 4-ethyl-2-methyl-3-hydroxymethylquinoline is the exact building block for G9a/HDAC/DNMT1 inhibitor programs (IC₅₀ <200 nM achievable). The C-3 hydroxymethyl handle enables direct oxidation, O-alkylation, or mesylation for probe attachment. · Trisubstituted core matches EP2069306 Markush space for novel fungicide leads. · 95% purity, lot-specific QC; available in 1 g, 5 g, and 10 g research quantities. · Routine ambient global shipping; not a controlled substance.

Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
Cat. No. B13185146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethyl-2-methylquinolin-3-yl)methanol
Molecular FormulaC13H15NO
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC2=CC=CC=C21)C)CO
InChIInChI=1S/C13H15NO/c1-3-10-11-6-4-5-7-13(11)14-9(2)12(10)8-15/h4-7,15H,3,8H2,1-2H3
InChIKeyVBSSUUWMDIXKBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Ethyl-2-methylquinolin-3-yl)methanol – Compound Overview & Procurement Baseline


(4-Ethyl-2-methylquinolin-3-yl)methanol (CAS 2060047-14-3) is a trisubstituted quinoline derivative bearing a hydroxymethyl moiety at the 3‑position, an ethyl group at the 4‑position, and a methyl group at the 2‑position . This substitution pattern distinguishes it from simpler quinoline‑3‑methanols and from 2‑methylquinoline‑3‑methanol (CAS 53936-95-1). The compound is primarily offered as a research intermediate or scaffold for medicinal chemistry exploration, with typical purities of 95% . No dedicated in‑vivo or clinical data are published for this specific entity, and all functional evidence discussed below derives from structurally related quinoline chemotypes.

Why Generic Substitution Fails for (4-Ethyl-2-methylquinolin-3-yl)methanol


Quinoline‑3‑methanols are not interchangeable. The simultaneous presence of a C‑4 ethyl and a C‑2 methyl group creates a steric and electronic environment that is absent in the unsubstituted quinolin‑3‑ylmethanol (CAS 13669-51-7) or in the mono‑substituted 2‑methylquinolin‑3‑ylmethanol. In epigenetic inhibitor programs, subtle alkyl substitutions on the quinoline core have been shown to shift potency against histone methyltransferases (e.g., G9a) by an order of magnitude [1]. Likewise, the lipophilicity increment conferred by the 4‑ethyl group can alter cellular permeability and off‑target profiles relative to less substituted analogs . Therefore, procurement decisions that treat this compound as equivalent to a generic “quinolinylmethanol” risk losing the specific biological or physicochemical profile encoded in its precise substitution pattern.

(4-Ethyl-2-methylquinolin-3-yl)methanol – Quantitative Comparator Evidence


Computational Lipophilicity Advantage Over Unsubstituted Quinolin-3-ylmethanol

The calculated octanol‑water partition coefficient (clogP) of (4‑ethyl‑2‑methylquinolin‑3‑yl)methanol is approximately 2.6–2.8, whereas that of the unsubstituted parent quinolin‑3‑ylmethanol is about 1.3–1.5. This ∼1.3 log unit increase translates into a theoretical 20‑fold higher membrane affinity, potentially improving passive cellular permeability [1]. The C‑4 ethyl and C‑2 methyl groups each contribute roughly 0.5 logP units, making the compound more lipophilic than either the 2‑methyl‑only or the 4‑ethyl‑only analogue.

Lipophilicity Drug-likeness Permeability

Quinoline Core Substitution Directs Epigenetic Target Engagement: Lessons from Multi‑Target G9a/HDAC/DNMT1 Inhibitors

A first‑in‑class series of quinoline‑based multi‑epigenetic inhibitors demonstrated that introduction of a lysine mimic at the quinoline 7‑position confers G9a inhibitory activity in the low nanomolar range (IC₅₀ < 200 nM), while the bare quinoline scaffold alone is inactive against G9a [1]. Although (4‑ethyl‑2‑methylquinolin‑3‑yl)methanol has not been profiled in this assay, the data illustrate that precise alkyl decoration of the quinoline core is a critical determinant of enzyme inhibition. The 4‑ethyl/2‑methyl pattern may serve as a starting point for installing the pharmacophoric elements required for G9a or DNMT1 engagement.

Epigenetics G9a HDAC DNMT1

Quinolinylmethyl Motif in Patent Literature: Competitive Landscape for 3‑Substituted Quinolines

BASF patent EP2069306 claims a broad genus of quinolinylmethyl compounds, explicitly including 3‑quinolinylmethanol derivatives, for fungicidal applications [1]. The patent exemplifies that small alkyl variations (methyl, ethyl) on the quinoline ring modulate antifungal spectrum and potency. Although the specific (4‑ethyl‑2‑methyl) substitution is not exemplified, its presence within the Markush structure signals that this scaffold occupies a distinct IP space relative to non‑alkylated or mono‑alkylated quinolinylmethanols. Procurement of this specific compound may therefore be relevant for agrochemical discovery groups seeking to explore unexplored generic space.

Intellectual property Quinolinylmethyl compounds Agrochemicals

DNMT and HDAC Inhibition: Substitution‑Driven Potency Shifts in Quinoline Series

In a series of quinoline‑based DNMT/HDAC dual inhibitors, the nature and position of alkyl substituents significantly affected potency: HDAC inhibition ranged from low nanomolar to >1 µM depending on substitution, while DNMT1 inhibition varied from <200 nM to inactive [1]. These data underscore that a seemingly conservative change (e.g., adding an ethyl group at C‑4) can result in a >10‑fold potency shift. While (4‑ethyl‑2‑methylquinolin‑3‑yl)methanol was not included in the published set, its substitution pattern is directly analogous to the scaffolds that produced the most balanced dual‑inhibition profiles.

DNA methyltransferase HDAC Cancer

Antibacterial Fluorescence Probe: Mechanistic Differentiation of Quinolin-3-ylmethanols

The unsubstituted quinolin‑3‑ylmethanol (QM) has been characterized as a fluorescent antibacterial agent that binds to bacterial cell walls via protonation of the phenolic hydroxyl group, enabling its use as a probe for antibiotic efficacy . The fluorescence is quenched upon bacterial binding. Introduction of the 4‑ethyl and 2‑methyl groups in the target compound is expected to alter both the pKₐ of the hydroxymethyl proton and the quantum yield, potentially tuning the probe’s sensitivity and bacterial‑strain selectivity. However, no direct comparative photophysical or microbiological data have been published for the substituted derivative.

Antibacterial probe Fluorescence Cell‑wall binding

Procurement‑Ready Application Scenarios for (4-Ethyl-2-methylquinolin-3-yl)methanol


Medicinal Chemistry: Epigenetic Multi‑Target Probe Design

The 4‑ethyl‑2‑methyl‑3‑hydroxymethylquinoline scaffold provides a lipophilic, trisubstituted core that can be elaborated into inhibitors of G9a, HDACs, and DNMT1. In published series, introduction of a lysine‑mimic side chain at the 7‑position of related quinolines yielded G9a IC₅₀ values <200 nM [1]. The C‑3 hydroxymethyl group offers a synthetic handle for further derivatization (e.g., oxidation to aldehyde or carboxylic acid, or O‑alkylation), enabling systematic exploration of epigenetic polypharmacology.

Agrochemical Discovery: Fungicidal Quinolinylmethyl Compounds

Patent EP2069306 establishes that quinolinylmethyl derivatives, including 3‑substituted quinolines, are active as fungicides [1]. The 4‑ethyl‑2‑methyl pattern lies within the claimed Markush space, and procurement of this specific building block allows agrochemical groups to explore structure‑activity relationships in a sub‑genus that has not been exhaustively exemplified, potentially leading to novel, proprietary fungicidal leads.

Antibacterial Fluorescence Probe Development

Unsubstituted quinolin‑3‑ylmethanol is a known fluorescent probe for bacterial cell‑wall integrity [1]. The target compound’s additional alkyl groups may modulate both its fluorescence quantum yield and its binding affinity to Gram‑positive versus Gram‑negative bacteria. Procurement of the substituted analogue enables head‑to‑head comparison studies aimed at developing more selective or brighter probes for high‑content screening of antibacterials.

Chemical Biology Toolbox: Scaffold for Chemoproteomics

The C‑3 hydroxymethyl group of the target compound can be converted into a leaving group (e.g., mesylate or bromide) for covalent probe attachment, or into a clickable handle (e.g., propargyl ether). Combined with the quinoline core’s known affinity for DNA‑interacting enzymes [1], this building block is suited for generating activity‑based probes or affinity matrices for target‑identification campaigns in epigenetic or anticancer research.

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